(R)-1-(4-methoxyphenyl)pentylamine
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Overview
Description
®-1-(4-Methoxyphenyl)pentylamine is an organic compound characterized by a pentylamine chain attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-methoxyphenyl)pentylamine typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-methoxyphenyl)pentylamine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: ®-1-(4-Methoxyphenyl)pentylamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: ®-1-(4-Methoxyphenyl)pentylamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development targeting neurological and psychiatric disorders.
Industry: In the industrial sector, ®-1-(4-methoxyphenyl)pentylamine is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-methoxyphenyl)pentylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- ®-1-(4-Methoxyphenyl)ethylamine
- ®-1-(4-Methoxyphenyl)propylamine
- ®-1-(4-Methoxyphenyl)butylamine
Comparison: Compared to its analogs, ®-1-(4-methoxyphenyl)pentylamine has a longer alkyl chain, which can influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and may affect its interaction with molecular targets.
Uniqueness: The unique combination of the methoxyphenyl group and the pentylamine chain in ®-1-(4-methoxyphenyl)pentylamine provides distinct properties that make it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1R)-1-(4-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
MAQCJIYQOOBEKW-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=C(C=C1)OC)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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